Substitution Pattern as a Determinant of Kinase Inhibitor Potency
The specific 5-methyl-4-carboxylic acid substitution pattern is crucial for maintaining potency in certain kinase inhibitor pharmacophores. The patent WO2001002369A2 discloses that indazole compounds with this core structure inhibit protein kinases with IC₅₀ values less than 10 µM, with preferred embodiments achieving less than 1 µM, and most preferred less than 100 nM [1]. While the patent does not provide a direct head-to-head comparison for this exact compound, it establishes that the 5-substituted indazole-4-carboxylic acid scaffold is the basis for potent kinase inhibition. Deviation from this substitution pattern is expected to alter or abolish this activity class, as the SAR of indazole-based kinase inhibitors is highly sensitive to ring substitution [1].
| Evidence Dimension | Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | < 10 µM to < 100 nM (inferred for class of 5-substituted indazole-4-carboxylic acid derivatives) |
| Comparator Or Baseline | Other indazole substitution patterns |
| Quantified Difference | Potency can vary by several orders of magnitude depending on substitution [1]. |
| Conditions | In vitro kinase inhibition assay; specific kinase target not specified for this exact compound. |
Why This Matters
This class-level evidence demonstrates that the specific substitution pattern is a prerequisite for a known, potent biological activity, providing a rational starting point for lead optimization programs targeting kinases.
- [1] WO2001002369A2. (2001). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. World Intellectual Property Organization. View Source
